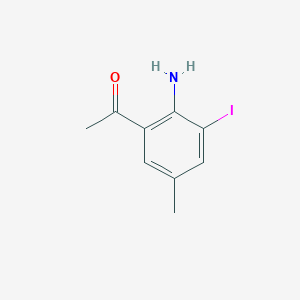![molecular formula C11H14BN3O3 B12842578 (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrazolo[3,4-b]pyridine ring system, further substituted with a tetrahydro-2H-pyran-2-yl group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step often involves the use of a protecting group strategy to ensure selective functionalization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid site, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as aryl halides or vinyl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs, which have shown promise in various therapeutic areas.
Medicine
In medicine, boronic acid derivatives are being explored for their potential as proteasome inhibitors, which are used in the treatment of cancer. The unique structure of this compound makes it a candidate for further exploration in this area.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme mechanisms. In the context of proteasome inhibition, the boronic acid group can interact with the active site of the proteasome, leading to its inhibition and subsequent effects on cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to these similar compounds, (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid stands out due to its unique combination of a boronic acid group with a pyrazolo[3,4-b]pyridine core. This combination provides a distinct set of chemical properties and reactivity, making it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C11H14BN3O3 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
[1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BN3O3/c16-12(17)9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-18-10/h4-5,7,10,16-17H,1-3,6H2 |
Clé InChI |
SRISZINHLJRTIB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=NN(C2=NC=C1)C3CCCCO3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



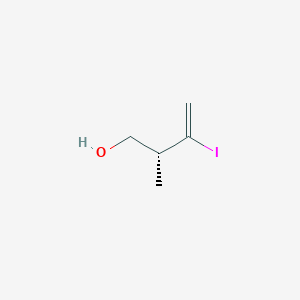


![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

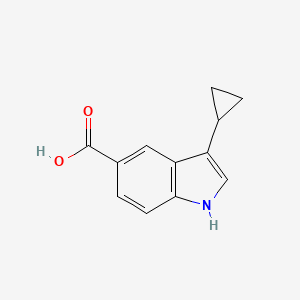
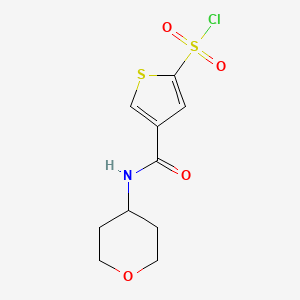
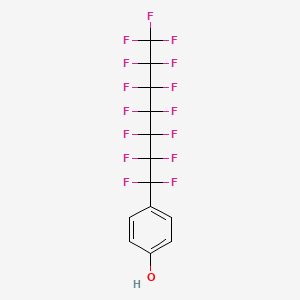
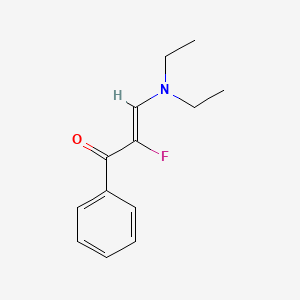
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
